(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

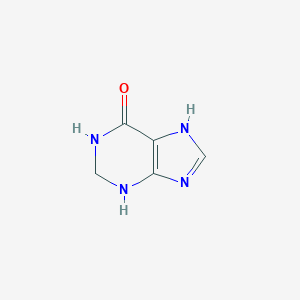

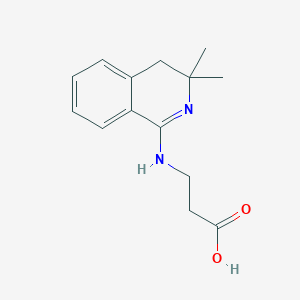

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as 4,5-difluoro-2(3H)-furanone (DFF), is a compound that has recently become of interest in the scientific research community due to its wide range of applications in various fields. The compound is a white to slightly yellow solid with a molecular weight of 178.07 g/mol and a melting point of 62-64 °C. DFF has been found to be a powerful inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), a member of the cytochrome P450 family of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, DFF has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising compound for further research in many areas of health and medicine.

Aplicaciones Científicas De Investigación

Biomass Conversion and Sustainable Chemistry

Recent advances in biomass conversion emphasize the potential of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one and its derivatives in sustainable chemistry. These compounds are derived from 5-hydroxymethylfurfural (HMF), a versatile platform chemical that can be produced from plant biomass, such as hexose carbohydrates and lignocellulose. The transformation of HMF into a wide array of chemicals, including monomers for polymers, fuels, and various functional materials, highlights a shift towards utilizing renewable resources in the chemical industry. This approach not only aims to replace non-renewable hydrocarbon sources but also to extend the application of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, in producing environmentally friendly and sustainable materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalytic Transformation for Value-Added Products

The catalytic transformation of biomass-derived furfurals to value-added compounds, like cyclopentanones and their derivatives, has gained attention for its potential in biorefineries. These transformations utilize renewable feedstocks to produce a broad spectrum of chemicals, demonstrating the feasibility of replacing petrochemicals with bio-based alternatives. Research in this area focuses on developing efficient, scalable, and environmentally friendly catalytic processes. Such advancements are crucial for the practical application and commercialization of biomass-derived chemicals, offering a sustainable pathway for the chemical industry's future (Dutta & Bhat, 2021).

Adhesive Applications and Environmental Benefits

Investigations into the use of HMF and its derivatives in adhesive systems reveal potential environmental benefits and practical applications. For example, in the wood and foundry industries, HMF-based adhesives could replace fossil-based binders, significantly reducing the reliance on non-renewable resources. This research highlights the potential of HMF and its derivatives to serve as key renewable reactants in developing sustainable adhesive systems, which could lead to greener production processes and products (Thoma et al., 2020).

Propiedades

IUPAC Name |

(4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXJTMLCLDWDQO-HRFVKAFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H](C(C(=O)O1)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445301 |

Source

|

| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166275-25-8 |

Source

|

| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)